molecular formula C9H19NO3S2 B6327355 Boc-NH-SS-OH CAS No. 877864-07-8

Boc-NH-SS-OH

Cat. No. B6327355
M. Wt: 253.4 g/mol
InChI Key: AUJWRCFOXBKTFR-UHFFFAOYSA-N
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Description

Boc-NH-SS-OH is a compound with a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .


Molecular Structure Analysis

The Boc group is a carbamate protecting group that is commonly used for the protection of amines . It is stable towards most nucleophiles and bases . The structure of Boc-NH-SS-OH is not explicitly mentioned in the search results, but it likely contains a Boc-protected amine group and a succinimidyl succinate (SS) group .


Chemical Reactions Analysis

The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .

Safety And Hazards

The safety data sheet for a similar compound, Boc-His-OH, suggests that it should be handled with care . It recommends avoiding dust formation and breathing vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off with plenty of water .

Future Directions

The use of Boc-protected compounds in biomedical and pharmaceutical applications is a promising area of research . They can be used as drug carriers for targeted drug delivery and controlled release . Furthermore, they can be used for specific targeting and imaging in diagnostics .

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWRCFOXBKTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-aminoethyl 2'-hydroxyethyl disulfide

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